molecular formula C19H30N2O6S B13383465 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid

Cat. No.: B13383465
M. Wt: 414.5 g/mol
InChI Key: AYRZQDGIMSIJLT-UHFFFAOYSA-N
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Description

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and a carboxylic acid group, which can participate in various chemical reactions.

Properties

Molecular Formula

C19H30N2O6S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[1-acetyloxy-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C19H30N2O6S/c1-8-21(18(25)27-19(5,6)7)14(11(2)3)9-15(26-12(4)22)16-20-13(10-28-16)17(23)24/h10-11,14-15H,8-9H2,1-7H3,(H,23,24)

InChI Key

AYRZQDGIMSIJLT-UHFFFAOYSA-N

Canonical SMILES

CCN(C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the acetoxy and tert-butoxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The thiazole ring and carboxylic acid group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the thiazole ring or carboxylic acid group.

Scientific Research Applications

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid methyl ester
  • 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid has unique structural features that can influence its reactivity and biological activity. The presence of the acetoxy and tert-butoxycarbonyl groups can enhance its stability and solubility, making it a valuable compound for various applications.

Biological Activity

2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid, with CAS number 1817735-95-7, is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the compound's chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C19H30N2O6SC_{19}H_{30}N_{2}O_{6}S, with a molecular weight of 414.5 g/mol. The compound's structure features a thiazole ring, an acetoxy group, and a tert-butoxycarbonyl ethyl amino moiety, which contribute to its biological activity.

PropertyValue
CAS Number1817735-95-7
Molecular FormulaC19H30N2O6S
Molecular Weight414.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid have been shown to inhibit various cancer cell lines. For instance, studies on related thiazole compounds demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. A study evaluating various substituted thiazoles found that certain derivatives exhibited potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans . While specific data on the compound is limited, its structural analogs suggest potential efficacy in this area.

Neuroprotective Effects

Some thiazole compounds have been investigated for their neuroprotective effects. They have shown promise in inhibiting acetylcholinesterase (AChE), which is beneficial in treating neurological disorders such as Alzheimer's disease. The potential for 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid to interact with AChE remains an area for future exploration.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for anticancer activity. The results indicated that modifications at the thiazole ring significantly influenced cytotoxicity against various cancer cell lines, suggesting that 2-((1R,3R)-1-acetoxy-3-((tert-butoxycarbonyl)(ethyl)amino)-4-methylpentyl)thiazole-4-carboxylic acid could be optimized for enhanced activity .
  • Microbial Inhibition : In another study focusing on antimicrobial properties, several thiazole derivatives were tested against clinical strains of bacteria and fungi. The findings showed that these compounds could effectively inhibit microbial growth at low concentrations .

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